N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2S/c18-17(19,20)13-3-1-2-11(8-13)9-14(24)21-10-15-22-16(23-25-15)12-4-6-26-7-5-12/h1-3,8,12H,4-7,9-10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABDJUVGHRUURZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CNC(=O)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common approach starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The thianyl group is then introduced via a nucleophilic substitution reaction. Finally, the trifluoromethyl-substituted phenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification processes to meet the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions: N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide can undergo several types of chemical reactions, including:
Oxidation: The thianyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thianyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring and trifluoromethyl group can form strong interactions with enzymes or receptors, modulating their activity. The thianyl group may also contribute to the compound’s overall binding affinity and specificity. These interactions can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
a) N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide
- Structure : Replaces the 1,2,4-oxadiazole with a 1,3,4-thiadiazole ring and includes a mercapto (-SH) group.
- Synthesis: Uses EDC/HOBt coupling of 4-trifluoromethylphenylacetic acid with 5-amino-1,3,4-thiadiazole-2-thiol in acetonitrile .
- Key Difference : The thiadiazole’s sulfur atom may alter electronic properties and bioavailability compared to the oxadiazole’s oxygen.
b) 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides
- Structure : Contains a 1,3,4-oxadiazole linked to a thiazole ring and a sulfanyl-propanamide chain.
- Synthesis : Involves multi-step reactions under reflux with hydrazine hydrate and carbon disulfide .
c) N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
- Structure : A dihydrothiadiazole derivative with acetyl and fluorophenyl groups.
- Crystallography : Exhibits intramolecular S···O interactions (2.68 Å) and hydrogen-bonded networks stabilizing the 3D structure .
- Key Difference : Saturation of the thiadiazole ring reduces aromaticity, affecting reactivity and solubility.
Pharmacological and Physicochemical Properties
Industrial and Patent Context
- Patent Compounds: Several oxadiazole derivatives in –6 feature trifluoromethyl groups and complex substituents, such as 3-((3-(4-(2-(isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-imidazolidinedione. These are often designed as pesticides or pharmaceuticals, highlighting the versatility of the oxadiazole scaffold .
- Key Insight: The target compound’s thian-4-yl group is less common in patents, suggesting a niche application or novel mechanism.
Crystallographic and Stability Comparisons
- Hydrogen Bonding: In thiadiazole analogs (e.g., ), N–H···O and C–H···O bonds create stable 3D networks, improving crystallinity .
- Dihedral Angles : The angle between the oxadiazole/thiadiazole and aryl rings (e.g., 86.8° in ) influences molecular packing and solubility .
Biological Activity
N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide is a novel heterocyclic compound that incorporates a thian ring, an oxadiazole moiety, and a trifluoromethyl-substituted phenyl group. This unique structural combination suggests potential biological activities, particularly in medicinal chemistry and pharmacology. Research into compounds with oxadiazole scaffolds has revealed a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The compound can be represented as follows:
Key Structural Features:
- Thian Group : Contributes to the compound's potential for enzyme inhibition.
- Oxadiazole Ring : Known for its bioactivity against various biological targets.
- Trifluoromethyl Phenyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxadiazole ring is known to modulate enzyme activity by interacting with nucleic acids and proteins involved in cellular processes. The thian group potentially enhances the binding affinity of the compound to its targets.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. The mechanism involves:
- Inhibition of Enzymes : Targeting enzymes such as thymidylate synthase and histone deacetylases (HDAC) which are crucial for cancer cell proliferation.
- Induction of Apoptosis : Compounds with oxadiazole scaffolds have been shown to induce apoptosis in various cancer cell lines by activating caspases and other apoptotic pathways .
Antimicrobial Activity
Compounds similar to this compound have demonstrated antimicrobial properties against a range of pathogens. This activity is often linked to their ability to disrupt bacterial cell walls or inhibit essential metabolic pathways.
Anti-inflammatory Effects
The thian moiety may contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. Studies have shown that derivatives containing oxadiazole rings can reduce inflammation in various animal models .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of HDAC and thymidylate synthase | |
| Antimicrobial | Disruption of cell wall synthesis | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Case Study: Anticancer Potential
A study investigating the anticancer properties of 1,3,4-oxadiazole derivatives highlighted that structural modifications can significantly enhance cytotoxicity against malignant cells. The study tested various derivatives on different cancer cell lines, demonstrating that compounds with similar scaffolds effectively inhibited tumor growth through multiple mechanisms .
Q & A
Basic Research Questions
What synthetic strategies are recommended for preparing N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide?
The synthesis of this compound can be approached via:
- Step 1 : Formation of the 1,2,4-oxadiazole ring by cyclizing a thioamide intermediate with hydroxylamine (derived from thian-4-yl precursors) under reflux in ethanol .
- Step 2 : Alkylation of the oxadiazole nitrogen using chloroacetamide derivatives (e.g., 2-[3-(trifluoromethyl)phenyl]acetyl chloride) in the presence of triethylamine as a base .
- Purification : Recrystallization from ethanol or DMF-water mixtures to achieve ≥95% purity (HPLC) .
How can the purity and structural integrity of this compound be validated?
- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>98%) .
- NMR : Confirm the presence of the trifluoromethyl group (δ 120–125 ppm in NMR) and oxadiazole protons (δ 8.5–9.5 ppm in NMR) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (expected [M+H] ~470–500 Da depending on substituents) .
What preliminary biological screening assays are suitable for this compound?
- Antimicrobial Activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 μM .
Advanced Research Questions
How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. The trifluoromethyl group reduces metabolic oxidation compared to methyl groups, enhancing half-life .
- Lipophilicity : Measure logP values (e.g., shake-flask method) to predict blood-brain barrier permeability. The CF group increases logP by ~0.5 units .
What structural analogs show conflicting bioactivity data, and how can these discrepancies be resolved?
- Contradiction : Analogues with thiophene instead of thian-4-yl exhibit higher antimicrobial activity but lower cytotoxicity .
- Resolution : Perform molecular docking to compare target binding (e.g., E. coli DNA gyrase vs. human topoisomerase II). Thian-4-yl’s larger ring may hinder interaction with eukaryotic targets .
What crystallization conditions yield high-quality crystals for X-ray diffraction?
- Solvent System : Use slow evaporation of a 1:1 DMF/ethanol solution at 4°C .
- Key Interactions : Intramolecular S···O contacts (2.68–2.72 Å) stabilize the conformation, while intermolecular C–H···O bonds form R_2$$^2(8) motifs .
How does the compound interact with serum proteins in vitro?
- Binding Assay : Fluorescence quenching of bovine serum albumin (BSA) at 280 nm excitation. Calculate binding constants (K) via Stern-Volmer plots. The oxadiazole ring shows moderate affinity (K ~10 M) .
Methodological Notes
- Synthetic Optimization : Vary reaction temperatures (20–80°C) and solvent polarity (dioxane vs. THF) to improve yields .
- Data Reproducibility : Validate biological assays with triplicate runs and positive controls (e.g., ciprofloxacin for antimicrobial tests) .
- Safety : Follow hazard guidelines (e.g., P201, P210) when handling chloroacetyl chloride and trifluoromethyl precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
